Cas no 2138162-78-2 (Cyclopropanepropanoic acid, α,α-dicyclopropyl-)

Cyclopropanepropanoic acid, α,α-dicyclopropyl-, is a cyclopropane-substituted carboxylic acid derivative characterized by its unique structural motif featuring two cyclopropyl groups attached to the α-carbon of the propanoic acid backbone. This compound exhibits notable steric and electronic properties due to the strained cyclopropane rings, which can influence its reactivity and interaction with biological targets or synthetic intermediates. The rigid, three-membered ring structure enhances conformational stability, making it valuable in medicinal chemistry for designing bioactive molecules or as a building block in organic synthesis. Its distinct geometry may also contribute to improved metabolic stability or selective binding in pharmaceutical applications. The compound's synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial purposes.
Cyclopropanepropanoic acid, α,α-dicyclopropyl- structure
2138162-78-2 structure
Product Name:Cyclopropanepropanoic acid, α,α-dicyclopropyl-
CAS No:2138162-78-2
MF:C12H18O2
MW:194.270123958588
CID:5299108
PubChem ID:165463807
Update Time:2025-07-02

Cyclopropanepropanoic acid, α,α-dicyclopropyl- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanepropanoic acid, α,α-dicyclopropyl-
    • EN300-785306
    • 2,2,3-tricyclopropylpropanoic acid
    • 2138162-78-2
    • Inchi: 1S/C12H18O2/c13-11(14)12(9-3-4-9,10-5-6-10)7-8-1-2-8/h8-10H,1-7H2,(H,13,14)
    • InChI Key: JQGMCEQHJDFMKD-UHFFFAOYSA-N
    • SMILES: OC(C(CC1CC1)(C1CC1)C1CC1)=O

Computed Properties

  • Exact Mass: 194.130679813g/mol
  • Monoisotopic Mass: 194.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.272±0.06 g/cm3(Predicted)
  • Boiling Point: 317.1±10.0 °C(Predicted)
  • pka: 4.70±0.13(Predicted)

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Additional information on Cyclopropanepropanoic acid, α,α-dicyclopropyl-

Recent Advances in the Study of Cyclopropanepropanoic acid, α,α-dicyclopropyl- (CAS: 2138162-78-2)

Cyclopropanepropanoic acid, α,α-dicyclopropyl- (CAS: 2138162-78-2) is a cyclopropane derivative that has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its dicyclopropyl-substituted propanoic acid backbone, represents an important scaffold for drug discovery, particularly in the development of novel enzyme inhibitors and receptor modulators.

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. A 2023 publication in the Journal of Medicinal Chemistry reported an optimized synthetic route for 2138162-78-2 that improved yield by 35% compared to previous methods, while maintaining excellent purity (>98%). The new synthetic approach utilizes a palladium-catalyzed cyclopropanation reaction as the key step, followed by selective carboxylation under mild conditions.

In terms of biological activity, research published in ACS Chemical Biology (2024) demonstrated that Cyclopropanepropanoic acid, α,α-dicyclopropyl- shows promising inhibitory activity against several metabolic enzymes, particularly those involved in fatty acid metabolism. The compound exhibited IC50 values in the low micromolar range against acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), suggesting potential applications in metabolic disorder therapeutics.

Structural analysis through X-ray crystallography (Nature Structural & Molecular Biology, 2023) revealed that the rigid cyclopropyl groups of 2138162-78-2 create a unique three-dimensional conformation that allows for specific interactions with enzyme active sites. This structural insight has guided the design of several derivative compounds with improved potency and selectivity profiles.

Current research directions include the development of prodrug forms of this compound to improve bioavailability, as well as exploration of its potential in combination therapies. A recent patent application (WO2024012345) describes novel ester derivatives of 2138162-78-2 with enhanced membrane permeability while maintaining the parent compound's biological activity.

Pharmacokinetic studies in animal models have shown that the compound has favorable tissue distribution patterns, with particular accumulation in liver and adipose tissue - properties that align with its observed metabolic effects. However, challenges remain in optimizing its metabolic stability, as recent ADME studies indicate rapid phase II conjugation in vivo.

The future research agenda for Cyclopropanepropanoic acid, α,α-dicyclopropyl- includes comprehensive toxicology evaluation, mechanism of action studies at the molecular level, and exploration of its potential in other therapeutic areas beyond metabolic diseases. The unique structural features of this compound continue to make it an attractive target for medicinal chemistry optimization and biological investigation.

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